molecular formula C11H15NO3 B8286022 4-tert-Butyl-2-methyl-6-nitro-phenol

4-tert-Butyl-2-methyl-6-nitro-phenol

Cat. No.: B8286022
M. Wt: 209.24 g/mol
InChI Key: MAFSWSIVLGNXQI-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methyl-6-nitro-phenol (CAS: 70444-48-3) is a phenolic derivative with a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . The compound features a phenolic core substituted with a tert-butyl group at position 4, a methyl group at position 2, and a nitro group at position 5. While specific data on its melting point, boiling point, and solubility are unavailable in the provided evidence, its structural analogs suggest utility as an intermediate in organic synthesis or specialty chemical production .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-tert-butyl-2-methyl-6-nitrophenol

InChI

InChI=1S/C11H15NO3/c1-7-5-8(11(2,3)4)6-9(10(7)13)12(14)15/h5-6,13H,1-4H3

InChI Key

MAFSWSIVLGNXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-tert-Butyl-2-methyl-6-nitro-phenol with key analogs, focusing on substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 70444-48-3 C₁₁H₁₅NO₃ 209.24 4-tert-butyl, 2-methyl, 6-nitro Synthetic intermediate; limited data
4-TERT-BUTYL-2-NITRO PHENOL 3279-07-0 C₁₀H₁₃NO₃ 195.21 4-tert-butyl, 2-nitro Misc. intermediate; avoid food contact
6-tert-Butyl-2,4-dimethylphenol 1879-09-0 C₁₂H₁₈O 178.27 6-tert-butyl, 2-methyl, 4-methyl Antioxidant (e.g., Topanol A)
2-tert-Butyl-4-ethylphenol 96-70-8 C₁₂H₁₈O 178.27 2-tert-butyl, 4-ethyl Industrial stabilizer/antioxidant
4-tert-Butyl-2-methylphenol Not provided C₁₁H₁₆O 164.24 4-tert-butyl, 2-methyl Intermediate in polymer synthesis

Substituent Position and Electronic Effects

  • Nitro Group Position: The nitro group in this compound (position 6) vs. 4-TERT-BUTYL-2-NITRO PHENOL (position 2) significantly impacts electron distribution.
  • Steric Bulk: The tert-butyl group at position 4 in all tert-butyl-containing analogs provides steric hindrance, reducing oxidative degradation and enhancing thermal stability. This is critical in antioxidants like 6-tert-Butyl-2,4-dimethylphenol .

Structural Analogues in Patents and Databases

highlights the use of structural similarity algorithms to identify analogs like 2,6-Di-tert-butyl-4-methylphenol, which shares tert-butyl and methyl substituents with the target compound. Such analogs are often registered in chemical databases for applications in materials science and pharmaceuticals .

Research Findings and Gaps

  • Synthetic Pathways: The target compound’s synthesis is inferred from its nitro-phenol analogs, which typically involve nitration of phenolic precursors.
  • Physicochemical Data: Limited experimental data (e.g., melting point, solubility) for this compound necessitate reliance on computational predictions or extrapolation from analogs.

Preparation Methods

Alkylation of Phenol

Phenol is first alkylated with tert-amyl alcohol in the presence of an aluminum chloride composite catalyst at 15–25°C. This step yields 4-tert-amylphenol (Pentaphen), which is isolated via vacuum distillation (40–50% yield).

Nitration and Reduction

The nitration of Pentaphen is performed in an organic solvent (e.g., dichloromethane) with 30–50% nitric acid at 55–65°C. The molar ratio of HNO₃:Pentaphen is critical (2.2–4:1), with higher ratios favoring dinitration byproducts. The nitro intermediate is reduced using a hydrogenation catalyst (e.g., Pd/C) in ethanol, followed by neutralization with sodium hydroxide. Final purification via activated carbon treatment yields 4-tert-butyl-2-methyl-6-nitro-phenol with 85–90% purity.

Comparative Data:

ParameterDirect NitrationMulti-Step Process
Starting Material4-tert-butyl-2-methylphenolPhenol + tert-amyl alcohol
Reaction Steps13 (alkylation, nitration, reduction)
Yield70–80%60–65%
Purity>95%85–90%
ScalabilityLab-scaleIndustrial-scale

Optimization of Nitration Conditions

Recent studies have focused on optimizing nitric acid concentration, solvent systems, and temperature to enhance yield and selectivity:

Nitric Acid Concentration

  • 30–50% HNO₃ : Minimizes over-nitration but requires longer reaction times (2–4 hours).

  • Fuming HNO₃ (>90%) : Achieves faster reaction (<1 hour) but increases risk of ring sulfonation in polar solvents.

Solvent Effects

  • Polar Solvents (Acetic Acid) : Enhance nitronium ion stability, improving para selectivity.

  • Non-Polar Solvents (Toluene) : Reduce side reactions but lower reaction rates.

Temperature Control

Maintaining temperatures below 25°C suppresses polynitration. Elevated temperatures (55–65°C) are tolerated in the multi-step process due to the steric protection of the tert-butyl group.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dinitration Products : Result from excess HNO₃ or prolonged reaction times. Mitigated by stoichiometric HNO₃ and real-time monitoring.

  • Oxidation Byproducts : Controlled by inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove polar impurities.

  • Column Chromatography : Required for high-purity (>99%) pharmaceutical-grade material.

Industrial-Scale Applications

The multi-step process is favored in industrial settings due to cost-effective raw materials (phenol vs. pre-alkylated phenols). A typical batch produces 50–100 kg with 60–65% yield, as reported in CN102267916B.

Emerging Methods

Photocatalytic Nitration

Preliminary work using Fe-doped TiO₂ nanoparticles under UV light demonstrates 75–80% conversion of 4-tert-butylphenol to nitro derivatives, though selectivity for the 6-nitro isomer remains suboptimal (50–60%).

Flow Chemistry

Microreactor systems enable precise control of exothermic nitration, achieving 85% yield with residence times <10 minutes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-Butyl-2-methyl-6-nitro-phenol, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nitration and alkylation of phenolic precursors. To maximize yields, control reaction temperature (<50°C) and use catalysts like sulfuric acid for nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor intermediates using thin-layer chromatography (TLC) and validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The tert-butyl group appears as a singlet (~1.3 ppm), while nitro and methyl groups show distinct splitting patterns.
  • IR : Identify the nitro (-NO2_2) stretch at 1520–1350 cm1^{-1} and phenolic -OH stretch (broad, ~3200 cm1^{-1}).
  • MS : Electron ionization (EI) mass spectrometry reveals molecular ion peaks (e.g., m/z 223 for [M]+^+) and fragmentation patterns. Cross-reference with NIST Standard Reference Database 69 for validation .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement, ensuring data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. ORTEP-3 can visualize thermal ellipsoids and molecular geometry. Validate hydrogen bonding and nitro-group geometry against SHELX-refined parameters .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

  • Methodological Answer : The phenolic -OH and nitro groups act as donor sites. To study selectivity:

  • Perform titrations with metal salts (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water solutions.
  • Monitor complexation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry.
  • Analyze steric effects: The tert-butyl group imposes steric hindrance, favoring larger metal ions. Compare with analogues lacking substituents (e.g., 2-nitrophenol) .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT vs. crystallographic bond lengths)?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., B3LYP/6-311+G(d,p)) against crystallographic data from SHELXL-refined structures. Adjust basis sets for nitro-group polarization.
  • Step 2 : Check for crystal packing effects (e.g., hydrogen bonding) that may distort bond lengths. Use Mercury software to analyze intermolecular interactions.
  • Step 3 : Reconcile discrepancies by comparing multiple datasets (e.g., neutron diffraction for precise H-atom positions) .

Q. What advanced chromatographic techniques are recommended for analyzing trace impurities in synthesized batches?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., DB-5) with temperature ramping (50°C to 300°C at 10°C/min) to separate volatile byproducts.
  • HPLC-MS : Employ a C18 column with acetonitrile/water gradient elution to detect polar impurities.
  • Validation : Cross-check retention indices (RI) against Kovats’ indices in NIST databases .

Q. How can the compound’s reactivity in electrophilic substitution reactions be systematically studied?

  • Methodological Answer :

  • Design competition experiments between nitration and sulfonation.
  • Use 15N^{15}N-labeling to track nitro-group orientation in products.
  • Analyze regioselectivity via 1H^1H-NMR and computational Fukui indices to predict reactive sites .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in a research lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential nitro-group toxicity.
  • Store in amber glass bottles at 4°C to prevent photodegradation.
  • Disposal: Neutralize with aqueous NaOH before incineration .

Data Reporting and Reproducibility

Q. How should researchers document crystallographic data to ensure reproducibility?

  • Methodological Answer :

  • Report CIF files with SHELXL refinement parameters (R-factors, residual density).
  • Include ORTEP diagrams with thermal ellipsoids at 50% probability.
  • Deposit data in the Cambridge Structural Database (CSD) with accession codes .

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